3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid 3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17434776
InChI: InChI=1S/C11H12N2O2S/c1-5(2)7-4-3-6-8(12)9(11(14)15)16-10(6)13-7/h3-5H,12H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol

3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC17434776

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid -

Specification

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
IUPAC Name 3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C11H12N2O2S/c1-5(2)7-4-3-6-8(12)9(11(14)15)16-10(6)13-7/h3-5H,12H2,1-2H3,(H,14,15)
Standard InChI Key BHHKOSPJIWHBHR-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylic acid, reflecting its substitution pattern on the bicyclic thieno[2,3-b]pyridine scaffold . The molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol (calculated from isotopic composition). Key identifiers include:

PropertyValueSource
CAS Registry Number1035831-02-7
Purity95%
SynonymsRSCBB000450, ZINC59606817

Structural Analysis

The molecule comprises a thieno[2,3-b]pyridine ring system, where a thiophene ring is fused to a pyridine ring at the 2,3- and b-positions. Critical functional groups include:

  • Amino group (-NH₂) at position 3, enhancing nucleophilicity and hydrogen-bonding potential.

  • Isopropyl group (-CH(CH₃)₂) at position 6, contributing to steric bulk and lipophilicity.

  • Carboxylic acid (-COOH) at position 2, enabling salt formation or conjugation reactions .

The methyl-substituted analog (CAS 59488-60-7) shares this core structure but features a methyl group instead of isopropyl at position 6, illustrating how substituent variations modulate physicochemical properties .

Physicochemical Properties

Solubility and Partitioning

While experimental solubility data remain unpublished, structural analogs like 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid demonstrate limited aqueous solubility (<1 mg/mL at 25°C) and a calculated partition coefficient (logP) of 1.82, suggesting moderate lipophilicity . The isopropyl variant likely exhibits reduced water solubility due to increased hydrophobic surface area.

Synthesis and Manufacturing

Production Methods

Though detailed synthetic routes for 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid are proprietary, analogous compounds are typically synthesized via:

  • Ring-forming reactions: Cyclocondensation of appropriately substituted thiophene and pyridine precursors.

  • Functional group introduction: Sequential nitration, reduction, and carboxylation steps to install the amino and carboxylic acid groups .

  • Purification: Chromatographic techniques to achieve the reported 95% purity .

Industrial Scale-Up Challenges

Key challenges include controlling regioselectivity during ring formation and minimizing byproducts from the isopropyl group’s steric effects. Industrial manufacturers like AK Scientific, Inc. employ advanced process analytical technology (PAT) to monitor these parameters .

Applications in Research and Development

Materials Science

Conjugated π-systems in thienopyridines make them candidates for organic semiconductors. The amino and carboxylic acid groups provide sites for functionalization to tune electronic properties, though published studies on this specific derivative remain sparse.

Hazard CategoryGHS ClassificationSignal WordHazard Statements
Skin IrritationCategory 2WarningH315: Causes skin irritation
Eye DamageCategory 2AWarningH319: Causes serious eye irritation
Respiratory ToxicityCategory 3WarningH335: May cause respiratory irritation

Regulatory and Environmental Considerations

Environmental Impact

Ecotoxicity data are unavailable, but structural analogs show low bioaccumulation potential (BCF <100) . Recommended disposal methods include incineration at licensed facilities equipped to handle nitrogen and sulfur oxides .

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